Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime (CAS 99705-50-7), commonly known as 3'-(trifluoromethyl)acetophenone oxime, is a specialized fluorinated aryl ketoxime that serves as the critical penultimate intermediate in the commercial synthesis of the blockbuster strobilurin fungicide, trifloxystrobin [1]. Structurally, the compound combines a meta-substituted trifluoromethyl group—which imparts essential lipophilicity and metabolic stability to the final active ingredient—with a reactive oxime moiety designed for highly specific etherification [2]. For industrial procurement, the value of this compound lies entirely in its strict regiochemical purity and its ability to streamline downstream manufacturing by eliminating the need for in-house oximation of the parent ketone [3].
Generic substitution with closely related analogs, such as 4'-(trifluoromethyl)acetophenone oxime (the para-isomer) or unsubstituted acetophenone oxime, is structurally and commercially unviable. The specific meta-regiochemistry of CAS 99705-50-7 is an absolute requirement to achieve the precise spatial geometry necessary for trifloxystrobin to bind and inhibit the mitochondrial cytochrome bc1 complex in fungal pathogens [1]. Utilizing the para- or ortho-isomers—common byproducts in conventional nitration synthesis—results in completely inactive strobilurin analogs that fail regulatory and performance standards [2]. Furthermore, substituting the pre-formed oxime with the parent ketone (3'-(trifluoromethyl)acetophenone) forces manufacturers to perform hazardous, yield-reducing oximation steps in-house, significantly increasing production cycle times and nitrogenous wastewater treatment costs [3].
The synthesis of trifloxystrobin strictly requires the meta-substituted oxime to achieve the correct active conformation. During the halogenation or nitration of benzotrifluoride precursors, a mixture of isomers is typically generated (e.g., ~96% meta, 3% para, 1% ortho) [1]. Only the isolated 3'-(trifluoromethyl)acetophenone oxime can undergo the targeted condensation to form the active fungicide. Utilizing the para- or ortho-isomers yields strobilurin derivatives that lack the requisite biological activity and regulatory approval [1]. Procurement of the isomerically pure meta-oxime is therefore a hard requirement for agrochemical compliance.
| Evidence Dimension | Fungicidal activity and regulatory viability of the downstream product |
| Target Compound Data | 3'-(trifluoromethyl)acetophenone oxime (yields active, approved trifloxystrobin) |
| Comparator Or Baseline | 4'-(trifluoromethyl)acetophenone oxime (yields inactive, non-compliant analogs) |
| Quantified Difference | 100% loss of commercial and biological viability if the meta-isomer is substituted. |
| Conditions | Commercial etherification and subsequent application as a cytochrome bc1 complex inhibitor. |
Buyers must secure the strictly pure meta-isomer, as any contamination or substitution with ortho/para isomers will directly ruin the final agrochemical product.
Procuring the pre-formed 3'-(trifluoromethyl)acetophenone oxime allows manufacturers to proceed directly to the final etherification step in trifloxystrobin synthesis. When reacted with (E)-methyl 2-(2-bromomethylphenyl)-2-methoxyiminoacetate in a heterogeneous inorganic base/organic solvent system using a phase-transfer catalyst, the pre-formed oxime achieves an isolated yield of >80% and a final product purity of >97% [1]. In contrast, starting from the parent ketone requires an additional in-house oximation step using hydroxylamine salts, which introduces extra reaction time, reduces overall throughput, and generates significant nitrogenous wastewater [1].
| Evidence Dimension | Downstream synthetic efficiency and waste generation |
| Target Compound Data | Pre-formed 3'-(trifluoromethyl)acetophenone oxime (enables direct 1-step etherification) |
| Comparator Or Baseline | Parent ketone 3'-(trifluoromethyl)acetophenone (requires 2-step oximation-etherification) |
| Quantified Difference | Eliminates one major synthetic step, achieving >80% yield of the final fungicide while drastically reducing wastewater. |
| Conditions | Phase-transfer catalyzed etherification at 10–50 °C in a heterogeneous solvent system. |
Purchasing the pre-formed oxime significantly reduces plant cycle times, simplifies waste management, and maximizes the throughput of the final active ingredient.
The commercial viability of 3'-(trifluoromethyl)acetophenone oxime is highly dependent on its upstream synthesis route. Advanced Grignard-ketene processes yield this specific oxime at >99.5% purity with <0.1% unknown impurities and <0.2% para-isomer, achieving an isolated yield of 80–85% after simple solvent purification [1]. Conventional routes relying on diazotization and coupling often struggle to exceed 65% yield and require complex, multi-step purifications to remove the persistent ortho and para byproducts [1]. High-purity procurement ensures that these upstream inefficiencies do not cascade into the final agrochemical formulation.
| Evidence Dimension | Isolated yield and impurity profile of the intermediate |
| Target Compound Data | High-purity oxime via Grignard-ketene route (80–85% yield, >99.5% purity) |
| Comparator Or Baseline | Oxime via conventional diazotization route (≤65% yield, higher isomeric impurity burden) |
| Quantified Difference | 15–20% higher isolated yield and a >10-fold reduction in unknown impurities (<0.1%). |
| Conditions | Industrial-scale synthesis and crystallization. |
Sourcing oxime manufactured via high-purity routes prevents the carry-over of isomeric impurities, ensuring the final fungicide meets strict regulatory specifications.
3'-(Trifluoromethyl)acetophenone oxime is the indispensable penultimate precursor for producing trifloxystrobin. By utilizing the pre-formed, isomerically pure meta-oxime, agrochemical manufacturers can execute a highly efficient, phase-transfer catalyzed etherification step, achieving >80% yields of the active fungicide while bypassing the hazards and waste associated with in-house ketone oximation [1].
For research teams developing next-generation strobilurin fungicides, this specific compound serves as a critical building block. Its precise meta-trifluoromethyl regiochemistry provides a validated baseline for modifying the toxophore or lipophilic tail, ensuring that experimental analogs maintain the core geometry required for cytochrome bc1 complex inhibition [2].
Industrial chemists leverage the high-purity profile (>99.5%) of this oxime, particularly when synthesized via advanced Grignard-ketene routes, as a benchmark for developing other fluorinated aryl compounds. The established purification protocols for this molecule inform the scale-up and impurity management of related agrochemical and pharmaceutical intermediates [3].